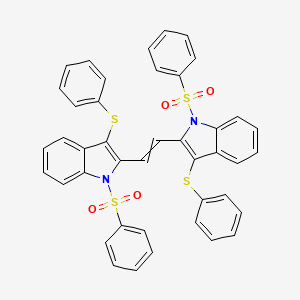
1H-Indole, 2,2'-(1,2-ethenediyl)bis[1-(phenylsulfonyl)-3-(phenylthio)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Indole, 2,2’-(1,2-ethenediyl)bis[1-(phenylsulfonyl)-3-(phenylthio)- is a complex organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a unique structure with multiple functional groups, making it a subject of interest in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indole, 2,2’-(1,2-ethenediyl)bis[1-(phenylsulfonyl)-3-(phenylthio)- typically involves multi-step organic reactions. One common method includes the Larock indole annulation reaction, which uses alkyne and 2-bromoaniline as starting materials. The reaction is catalyzed by palladium(II) acetate, with 1,1′-bis(diphenylphosphino)ferrocene and potassium bicarbonate in dimethylformamide at 110°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1H-Indole, 2,2’-(1,2-ethenediyl)bis[1-(phenylsulfonyl)-3-(phenylthio)- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often use reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine in acetic acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Wissenschaftliche Forschungsanwendungen
1H-Indole, 2,2’-(1,2-ethenediyl)bis[1-(phenylsulfonyl)-3-(phenylthio)- has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex molecules.
Biology: Studied for its potential antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its role in developing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with various molecular targets. The indole ring can bind to multiple receptors, influencing biological pathways. For instance, it may inhibit enzymes or modulate receptor activity, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-Indole-3-carbaldehyde: Known for its role in multicomponent reactions and synthesis of biologically active structures.
1H-Indole-5-carboximidamide:
Uniqueness
What sets 1H-Indole, 2,2’-(1,2-ethenediyl)bis[1-(phenylsulfonyl)-3-(phenylthio)- apart is its unique combination of functional groups, which provides a versatile platform for various chemical modifications and biological activities. Its structure allows for diverse interactions, making it a valuable compound in research and industrial applications.
Eigenschaften
CAS-Nummer |
226947-49-5 |
|---|---|
Molekularformel |
C42H30N2O4S4 |
Molekulargewicht |
755.0 g/mol |
IUPAC-Name |
1-(benzenesulfonyl)-2-[2-[1-(benzenesulfonyl)-3-phenylsulfanylindol-2-yl]ethenyl]-3-phenylsulfanylindole |
InChI |
InChI=1S/C42H30N2O4S4/c45-51(46,33-21-9-3-10-22-33)43-37-27-15-13-25-35(37)41(49-31-17-5-1-6-18-31)39(43)29-30-40-42(50-32-19-7-2-8-20-32)36-26-14-16-28-38(36)44(40)52(47,48)34-23-11-4-12-24-34/h1-30H |
InChI-Schlüssel |
DXAFFCNODMYMRG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)SC2=C(N(C3=CC=CC=C32)S(=O)(=O)C4=CC=CC=C4)C=CC5=C(C6=CC=CC=C6N5S(=O)(=O)C7=CC=CC=C7)SC8=CC=CC=C8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Chloro-7H-indeno[2,1-C]quinolin-7-one](/img/structure/B12563022.png)
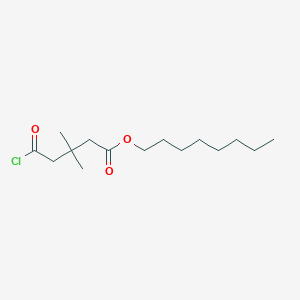
![[4-(Benzenesulfonyl)-4-methoxybut-3-en-1-yn-1-yl]benzene](/img/structure/B12563033.png)
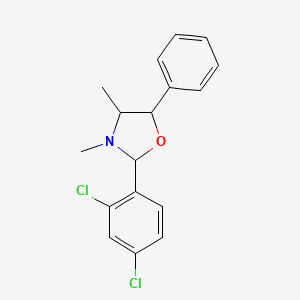
![Phosphonic acid, [4-[(2-hydroxyphenyl)thio]-1-butenyl]-](/img/structure/B12563053.png)
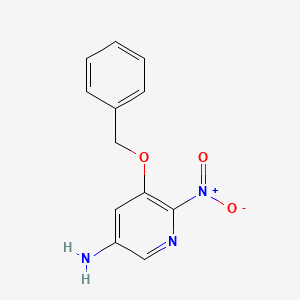
![Pyrido[3,2-g]quinoline-5,10-dione, 3,7-diethyl-](/img/structure/B12563058.png)
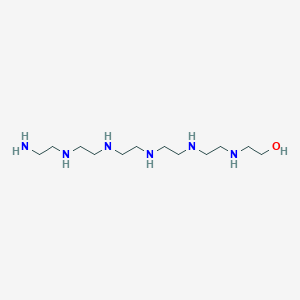
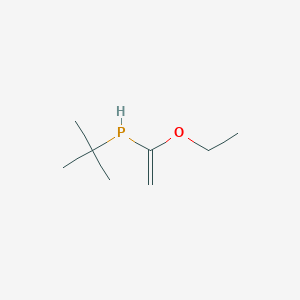
![5-[(Pyrrolidin-1-yl)methyl]pyrimidine-2,4(1H,3H)-dithione](/img/structure/B12563075.png)
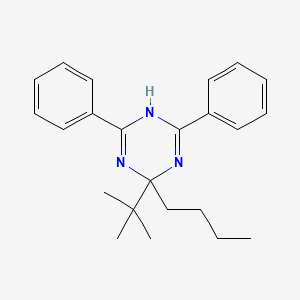
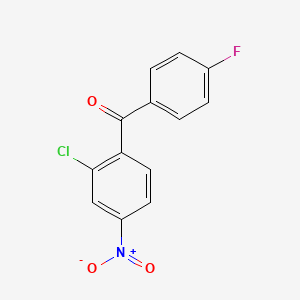
![2,5-Bis[hexyl(methyl)amino]cyclohexa-2,5-diene-1,4-dione](/img/structure/B12563095.png)
